Product packaging for Dispiro[2.1.35.13]nonane-7-carboxylic acid(Cat. No.:CAS No. 2385559-41-9)

Dispiro[2.1.35.13]nonane-7-carboxylic acid

Cat. No.: B2886517
CAS No.: 2385559-41-9
M. Wt: 166.22
InChI Key: VOXQGXUPSPUPFI-UHFFFAOYSA-N
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Description

Dispiro[2.1.35.13]nonane-7-carboxylic acid (CAS 2385559-41-9) is a high-value chemical building block characterized by its unique and complex spirocyclic architecture . This compound has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . Its distinct bridged ring structure makes it a compound of significant interest in advanced organic synthesis and medicinal chemistry research, particularly for constructing novel three-dimensional scaffolds. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling its use in the development of pharmaceutical intermediates and other complex molecules . Researchers can utilize this compound in the design and synthesis of potential enzyme inhibitors or other bioactive molecules, leveraging its rigid structure to explore new chemical spaces . Please handle with appropriate care; this product is classified with the signal word "Warning" and may cause skin, eye, or respiratory irritation . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B2886517 Dispiro[2.1.35.13]nonane-7-carboxylic acid CAS No. 2385559-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dispiro[2.1.35.13]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8(12)7-3-10(4-7)5-9(6-10)1-2-9/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXQGXUPSPUPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3(C2)CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Dispiro[2.1.35.13]nonane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of hypothetical bond-breaking steps known as disconnections. numberanalytics.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com For the dispiro[2.1.35.13]nonane core, the primary challenge lies in the construction of the two spirocenters, which are quaternary carbon atoms shared by two rings.

Strategic disconnections for this framework would logically target the bonds forming the cyclopropane (B1198618) and cyclobutane (B1203170) rings, as these are often accessible through well-established cyclization and cycloaddition reactions. A primary disconnection could involve breaking the C-C bonds of one of the cyclopropane rings, leading back to a spiro[3.5]nonane precursor with appropriate functionalization for the subsequent cyclopropanation. Another key strategy would be to disconnect the central cyclobutane ring, potentially revealing a precursor that could undergo a [2+2] cycloaddition.

Functional group interconversion (FGI) would also play a crucial role, particularly in relation to the carboxylic acid moiety. This group can be retrosynthetically derived from a variety of other functionalities, such as an ester, a nitrile, or an alcohol, which might be more compatible with the reaction conditions required for the formation of the dispiro framework.

Direct and Indirect Approaches for Spirocenter Formation

The formation of the spirocenters is the cornerstone of any synthetic route towards the dispiro[2.1.35.13]nonane core. Both direct and indirect methods, involving a variety of reaction types, can be envisaged.

Intramolecular Cyclization Reactions (e.g., Radical, Anionic, Cationic)

Intramolecular cyclization reactions are powerful tools for the formation of cyclic and spirocyclic systems. These reactions involve the formation of a new bond within a single molecule.

Anionic Cyclization : Anionic cyclizations, such as intramolecular Michael additions, could be employed. nih.gov For instance, a suitably substituted cyclohexanone (B45756) derivative bearing a tethered electrophile could undergo an intramolecular cyclization to form one of the spirocycles.

Radical Cyclization : Radical cyclizations offer a complementary approach. A precursor with a radical precursor (e.g., a halide) and an acceptor (e.g., an alkene) could be induced to cyclize, forming a spirocyclic intermediate. rsc.orgnih.gov Silver-promoted intramolecular trapping of spiro radicals has been shown to produce complex spirocyclic compounds. nih.gov

Cyclization TypePrecursor FeaturesPotential Application to Dispiro[2.1.35.13]nonane Core
Anionic Nucleophilic center and an electrophilic center within the same molecule.Formation of one of the spirocycles from a functionalized cyclohexane (B81311) or cyclobutane precursor.
Radical A radical precursor and a radical acceptor.Construction of the carbocyclic framework through a cascade of radical additions and cyclizations.
Cationic An electrophilic carbon center that can be attacked by a nucleophile within the same molecule.Could be envisioned in rearrangements leading to the spirocyclic core.

Cycloaddition Chemistry in Dispiro Construction

Cycloaddition reactions, where two or more unsaturated molecules or parts of the same molecule combine to form a cyclic adduct, are highly effective for constructing spirocycles. nih.govresearchgate.netlibretexts.orgnih.gov

[2+2] Cycloaddition : The central cyclobutane ring of the dispiro[2.1.35.13]nonane core could potentially be formed via an intramolecular or intermolecular [2+2] photocycloaddition. libretexts.org

[3+2] Cycloaddition : 1,3-Dipolar cycloadditions are a powerful method for the synthesis of five-membered rings and have been used to create dispiropyrrolizidines. researchgate.net While not directly applicable to the all-carbon core of the target molecule, analogous carbocyclic [3+2] cycloadditions could be considered.

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction is a cornerstone of six-membered ring synthesis and can be adapted for spirocycle formation. youtube.comnih.gov An intramolecular Diels-Alder reaction of a precursor containing both a diene and a dienophile could be a viable strategy for constructing a portion of the dispiro framework.

Cycloaddition TypeReactantsResulting Ring SystemPotential for Dispiro[2.1.35.13]nonane Synthesis
[2+2] Two alkene moietiesCyclobutaneFormation of the central cyclobutane ring.
[3+2] A 1,3-dipole and a dipolarophileFive-membered ringLess direct, but variants could be explored for ring construction.
[4+2] A conjugated diene and a dienophileCyclohexene (B86901)Could be used to construct a cyclohexene precursor to the dispiro system.

Rearrangement Reactions Leading to Dispiro Systems

Molecular rearrangements can be powerful transformations for the synthesis of complex cyclic systems, including spirocycles. wiley-vch.denih.govnih.gov These reactions involve the migration of an atom or group from one atom to another within a molecule.

One relevant example is the Tiffeneau–Demjanov rearrangement, which involves the ring expansion of a cyclic β-amino alcohol upon treatment with nitrous acid. While typically used for ring expansion, variants of this and other rearrangements could be designed to contract a ring or to form a spirocenter. For instance, a pinacol-type rearrangement of a suitably substituted vicinal diol on a pre-existing ring could lead to the formation of a spirocyclic ketone.

Hypervalent Iodine Reagents in Spirocyclization

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents for a wide range of oxidative transformations, including the synthesis of spirocycles. researchgate.neteurekaselect.combeilstein-journals.orgnih.govacs.org These reagents can promote oxidative cyclizations under metal-free conditions.

A common strategy involves the dearomatization of phenols followed by intramolecular trapping by a nucleophile to generate a spirodienone. While the target molecule is not aromatic, the underlying principle of using a hypervalent iodine reagent to generate a reactive intermediate that undergoes a subsequent spirocyclization could be adapted. For example, a non-aromatic alcohol or amine precursor could be oxidized to generate an intermediate that cyclizes to form a spirocenter.

Introduction of the Carboxylic Acid Moiety: Methodologies and Positional Control

Once the dispiro[2.1.3.1]nonane skeleton is assembled, the introduction of a carboxylic acid group at the C7 position is a key transformation. The C7 carbon is part of the central cyclobutane ring, and its reactivity is influenced by the steric hindrance and ring strain of the polycyclic system. Several general methodologies for the carboxylation of alkanes could be adapted for this purpose, although achieving positional control would be a significant challenge.

Hypothetical Methodologies for Carboxylation:

Radical Carboxylation: One potential approach involves the generation of a radical at the C7 position, followed by trapping with a carboxylating agent like carbon dioxide or a chloroformate. Photochemical or radical initiator-induced halogenation at the most reactive C-H bond, followed by metal-halogen exchange and subsequent carboxylation with CO2, could be explored. However, the selectivity of such a process on a complex alkane with multiple secondary carbons would likely be low.

Activation via a Functional Group: A more controlled approach would involve the synthesis of a precursor already bearing a functional group at the C7 position that can be converted to a carboxylic acid. For instance, if a synthetic route could yield a C7-hydroxylated or C7-halogenated dispiro[2.1.3.1]nonane, this functional group could serve as a handle for introducing the carboxylic acid.

Oxidation of a C7-alcohol to the corresponding carboxylic acid could be achieved using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent.

A C7-halide could be converted to an organometallic species (e.g., a Grignard or organolithium reagent) and then carboxylated with carbon dioxide.

C-H Activation: Modern C-H activation strategies, while powerful, would likely face challenges in selectively targeting the C7 position of the dispiro[2.1.3.1]nonane core without directing groups.

Positional Control:

Achieving positional control to exclusively functionalize the C7 position would be the most formidable challenge. A strategy that builds the cyclobutane ring with a pre-installed carboxylate or a precursor functional group would likely be the most effective way to ensure the correct regiochemistry.

Enantioselective and Diastereoselective Synthesis of Dispiro[2.1.35.13]nonane-7-carboxylic acid

The synthesis of a single enantiomer or diastereomer of this compound would require the use of asymmetric synthesis techniques. The key challenge lies in controlling the stereochemistry of the spirocenters and any additional stereocenters that may be present, such as at C7 if the carboxylic acid is not in the plane of symmetry.

Asymmetric catalysis could be employed in the key ring-forming reactions that establish the spirocyclic framework. For instance, if the synthesis involves a cyclopropanation or a cycloaddition reaction, the use of a chiral catalyst could induce enantioselectivity.

Catalytic SystemPotential ApplicationExpected Outcome
Chiral Rhodium(II) CarbenoidCyclopropanation of an olefinic precursorEnantioselective formation of one of the cyclopropane rings
Chiral Lewis AcidDiels-Alder or other cycloadditionDiastereo- and enantioselective formation of the cyclobutane ring

A chiral auxiliary-based approach would involve covalently attaching a chiral molecule to a precursor of the dispiro[2.1.3.1]nonane skeleton. This auxiliary would direct the stereochemical outcome of a key bond-forming reaction and would be removed in a subsequent step. For example, a chiral ester or amide could be used to control the facial selectivity of a cycloaddition or an alkylation reaction.

If one stereocenter can be established early in the synthesis, it can be used to direct the formation of subsequent stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in complex molecule synthesis. For the synthesis of this compound, the relative stereochemistry of the spirocenters could be controlled by the conformational constraints of a key intermediate.

Optimization and Scalability of Synthetic Routes

The optimization and scalability of any proposed synthetic route to this compound would require careful consideration of several factors:

Cost and Availability of Starting Materials: For a scalable synthesis, the starting materials should be inexpensive and readily available.

Reaction Efficiency and Robustness: Each step in the synthesis should have a high yield and be tolerant of minor variations in reaction conditions.

Purification and Isolation: The purification of intermediates and the final product should be straightforward and amenable to large-scale techniques (e.g., crystallization rather than chromatography).

Safety and Environmental Impact: The reagents and solvents used should be as safe as possible, and the generation of hazardous waste should be minimized.

Example of a Synthetic Step with Optimization Parameters:

StepKey Parameters to OptimizeDesired Outcome
CyclopropanationCatalyst loading, temperature, solvent, rate of additionHigh yield, high diastereoselectivity, minimal side products
CarboxylationTemperature, pressure of CO2, choice of organometallic reagentHigh yield, clean conversion to the carboxylic acid

Synthesis of Key Intermediates and Precursors to this compound

Based on the known synthesis of the parent hydrocarbon, Dispiro[2.1.3.1]nonane, a plausible route to key intermediates for the carboxylic acid derivative can be proposed. A potential key intermediate would be a functionalized derivative of methylenecyclopropane (B1220202) or a related strained olefin, which could undergo a [2+2] cycloaddition to form the central cyclobutane ring.

A retrosynthetic analysis suggests that a key precursor could be a cyclopropylidene-substituted cyclobutane derivative. The synthesis of such an intermediate would likely involve multiple steps, starting from commercially available materials.

Mechanistic Investigations of Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid Formation and Reactions

Elucidation of Reaction Pathways for Dispirocore Assembly

Detailed experimental and computational studies would be required to elucidate the specific reaction pathways for the assembly of the dispiro[2.1.35.13]nonane core. Research in this area would likely investigate various synthetic strategies, such as intramolecular cyclization reactions or cycloaddition processes. The identification of key starting materials and reagents would be the first step in proposing and verifying a plausible reaction sequence. Isotopic labeling studies could be employed to trace the fate of individual atoms throughout the reaction, providing concrete evidence for the proposed mechanism.

Characterization of Reactive Intermediates and Transition States

The formation of the dispiro framework likely proceeds through a series of short-lived, high-energy species known as reactive intermediates. lumenlearning.comyoutube.comallen.in These could include carbocations, carbanions, or radical species, depending on the reaction conditions. allen.inlibretexts.org Characterizing these fleeting molecules and the even more transient transition states is a significant challenge. Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be used to obtain information about the structure and lifetime of these intermediates. Computational chemistry would also play a crucial role in modeling the geometries and energies of both intermediates and transition states, offering insights that are difficult to obtain through experimental means alone. researchgate.net

Kinetic Studies and Rate-Determining Steps in Spirocyclization Reactions

Kinetic studies are essential for understanding the speed of a reaction and identifying the slowest step, known as the rate-determining step. For the formation of Dispiro[2.1.35.13]nonane-7-carboxylic acid, this would involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction rate. The data obtained would allow for the determination of the reaction order with respect to each component, providing valuable clues about the molecularity of the rate-determining step. Temperature-dependence studies could also be performed to determine activation parameters, such as the activation energy, which provides further insight into the energy profile of the reaction.

Influence of Steric and Electronic Factors on Reaction Mechanisms

The efficiency and outcome of the spirocyclization reaction would be influenced by both steric and electronic factors. nih.govnih.gov Steric hindrance, arising from the spatial arrangement of atoms, could affect the approach of reagents and the stability of intermediates and transition states. nih.gov Electronic effects, which relate to the distribution of electron density in the reacting molecules, would also play a critical role. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups on the starting materials could significantly alter the reaction rate and selectivity. A systematic study involving a series of substrates with varying steric and electronic properties would be necessary to quantify these effects.

Application of Computational Methods for Mechanistic Insights

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for gaining mechanistic insights. nih.govresearchgate.netmdpi.com These methods can be used to model the entire reaction pathway, from reactants to products, including all intermediates and transition states. researchgate.net By calculating the energies of these species, a detailed potential energy surface can be constructed, allowing for the identification of the most likely reaction mechanism. Computational studies can also predict the influence of substituents and reaction conditions, guiding future experimental work. mdpi.com

Advanced Structural Characterization and Stereochemical Analysis of Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

While chemical suppliers may offer basic NMR data upon request, comprehensive multi-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for Dispiro[2.1.35.13]nonane-7-carboxylic acid have not been published. Such studies would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, establish scalar coupling networks between adjacent protons (COSY), correlate protons to their directly attached carbons (HSQC), identify long-range correlations between protons and carbons (HMBC), and determine through-space proximities of protons (NOESY) to define the molecule's relative stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Published Infrared (IR) and Raman spectra specific to this compound are not available. Generally, the IR spectrum of a carboxylic acid would be expected to show a broad O-H stretching band and a strong C=O stretching absorption. spectroscopyonline.com The specific frequencies of these and other vibrational modes would provide insights into the hydrogen bonding and conformational preferences of the molecule.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 166.22 g/mol , detailed high-resolution mass spectrometry (HRMS) data, including exact mass measurements and fragmentation patterns, are not present in the accessible literature. bldpharm.com HRMS would confirm the elemental composition, and analysis of the fragmentation patterns would help to deduce the connectivity of the complex dispirocyclic framework.

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry

There are no published X-ray crystallography studies for this compound. This technique would be the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of its absolute and relative stereochemistry.

Chiroptical Spectroscopy for Enantiopurity Assessment

Given the chiral nature of this compound, chiroptical methods would be crucial for the analysis of its stereoisomers.

Circular Dichroism (CD) Spectroscopy

No circular dichroism (CD) spectroscopic data has been reported for this compound. CD spectroscopy is a powerful technique for assessing the enantiopurity of chiral molecules and can also provide information about their solution-state conformation.

Theoretical and Computational Investigations of Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid

Electronic Structure and Bonding Analysis of the Dispiro[2.1.35.13]nonane Skeleton

The Dispiro[2.1.35.13]nonane framework is characterized by two spirocyclic junctions, which create a rigid and highly strained carbon skeleton. This structure includes small rings, such as cyclopropane (B1198618), which exhibit unique bonding characteristics. An analysis of the electronic structure of this skeleton reveals significant deviations from standard sp³ hybridization.

The bonding in the cyclopropane ring is often described by the Walsh model, which utilizes sp² hybridized carbons for the C-C bonds within the ring and pure p-orbitals directed towards the center of the ring to form bonding molecular orbitals. This results in "bent bonds," where the electron density is concentrated outside the direct internuclear axis. This arrangement leads to high p-character in the external C-H bonds and significant angle strain.

The spiro-junctions, where one carbon atom is a member of two separate rings, act as points of high steric congestion and introduce further geometric constraints. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are heavily influenced by this strained geometry. The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and electronic stability of the molecule. For strained hydrocarbons, the HOMO is often destabilized (raised in energy) due to bond angle strain, making the molecule more susceptible to electrophilic attack.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Dispiro[2.1.35.13]nonane-7-carboxylic acid from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, energy, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for optimizing the geometry of complex organic molecules. Using a functional such as B3LYP combined with a basis set like 6-31G(d,p), the minimum energy conformation of the dispiro[nonane] skeleton can be determined. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. The resulting optimized geometry provides critical data on the structural parameters of the strained rings.

Table 1: Illustrative Optimized Geometric Parameters for a Dispiro[nonane] Skeleton Calculated via DFT (Note: This data is representative of what a DFT calculation would yield for such a structure and is for illustrative purposes.)

ParameterRing SystemCalculated Value
C-C Bond LengthCyclopropane1.50 Å
C-C Bond LengthCyclobutane (B1203170)1.55 Å
C-C-C Bond AngleCyclopropane60.0° (internal)
C-C-C Bond AngleCyclobutane88.5° (internal)
Spiro C-C-C AngleJunction112.5°

For calculations demanding higher accuracy, ab initio (from the beginning) methods are employed. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. wikipedia.org While computationally expensive, these methods are often used to calculate highly accurate single-point energies on a DFT-optimized geometry. This approach can be crucial for validating the energies obtained from DFT and for calculating thermodynamic properties like enthalpies of formation with high confidence. nih.gov Such calculations are particularly important for strained molecules where electron correlation effects can be significant.

Theoretical methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org For the Dispiro[2.1.35.13]nonane skeleton, calculations would predict significant upfield shifts for the protons and carbons of the cyclopropane ring due to its unique electronic structure and the magnetic anisotropy of the C-C bonds. stackexchange.com

Table 2: Predicted NMR Chemical Shifts for Representative Nuclei in a Dispiro[nonane] Framework (Note: This data is illustrative of predicted values and has not been experimentally verified for the title compound.)

NucleusPositionPredicted Chemical Shift (ppm)
¹HCyclopropane CH₂0.4 - 0.8
¹HCyclobutane CH₂1.8 - 2.2
¹³CCyclopropane CH₂10 - 15
¹³CSpiro-carbon35 - 40

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, distinct frequencies would be predicted for the C-H stretching of the cyclopropane ring (typically >3000 cm⁻¹) and the characteristic C=O stretch of the carboxylic acid group (around 1700-1750 cm⁻¹).

Strain Energy Analysis within the Dispiro[2.1.35.13]nonane Framework

The defining feature of the Dispiro[2.1.35.13]nonane skeleton is its significant ring strain, which is the excess potential energy arising from its constrained geometry compared to a hypothetical strain-free analogue. nih.gov

The total strain energy of the molecule can be quantified computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of a reaction in which the strained molecule is broken down into smaller, well-characterized, strain-free fragments, the strain energy can be determined.

Table 3: Illustrative Strain Energy Contributions in a Dispiro[nonane] System (Note: Values are hypothetical and serve to illustrate the output of a strain analysis.)

Molecular ComponentEstimated Strain Energy (kcal/mol)
Cyclopropane Ring~27
Cyclobutane Ring~26
Spirocyclic Junctions~10
Total Estimated Strain ~63

This quantitative analysis highlights the high internal energy of the molecule, which has profound implications for its stability and chemical reactivity.

Correlation between Strain Energy and Reactivity/Stability

For a molecule like this compound, which features a complex arrangement of spirocyclic rings, the strain would be a composite of angle strain, torsional strain, and transannular interactions. Computational methods such as Density Functional Theory (DFT) or high-level ab initio calculations would be required to quantify the strain energy. Such calculations would involve optimizing the geometry of the molecule and comparing its calculated heat of formation to a strain-free reference compound. The resulting strain energy value could then be correlated with experimentally observed or computationally predicted reactivity, for instance, in cycloaddition reactions or thermal rearrangements. However, specific data from such studies on this particular molecule have not been publicly reported.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

There is a notable absence of published molecular dynamics (MD) simulation studies focused on this compound. MD simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules by simulating the atomic motions over time. For a structurally complex and constrained molecule such as this dispiro compound, MD simulations could provide invaluable insights into its accessible conformations, the energy barriers between them, and the flexibility of the ring systems.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for the atoms. The resulting trajectory would reveal the dynamic behavior of the molecule, highlighting preferred conformations and conformational transition pathways. This information is crucial for understanding how the molecule might interact with other chemical species or biological targets. The lack of such studies for this compound means that its dynamic behavior and the full extent of its conformational possibilities remain largely unexplored.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are instrumental in predicting the reactivity of novel compounds and elucidating reaction mechanisms at a molecular level. For this compound, computational approaches could be used to predict sites of reactivity, calculate activation energies for potential reactions, and model transition states. Techniques such as mapping the electrostatic potential onto the electron density surface can identify electrophilic and nucleophilic sites, while frontier molecular orbital (FMO) theory (HOMO-LUMO analysis) can predict the feasibility of various pericyclic reactions.

For instance, the carboxylic acid moiety would be predicted to undergo typical reactions such as deprotonation, esterification, or conversion to an acyl halide. The strained ring system, however, presents more unique possibilities for reactivity, potentially involving ring-opening under thermal or catalytic conditions. Computational modeling could distinguish between different possible mechanistic pathways for such reactions by comparing the energies of intermediates and transition states. Without specific computational studies on this compound, any predictions about its reactivity and reaction mechanisms remain speculative and based on general principles of strained organic molecules.

Chemical Transformations and Derivatization of Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications, enabling the synthesis of numerous derivatives.

Esterification and Amidation to Form Derivatives

The conversion of Dispiro[2.1.35.13]nonane-7-carboxylic acid into its corresponding esters and amides is a fundamental step in creating new chemical entities. The steric hindrance imposed by the bulky dispiro[2.1.35.13]nonane skeleton can influence the choice of reaction conditions.

Esterification: For sterically hindered carboxylic acids, classic Fischer esterification may be slow. More effective methods often involve the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters, even with bulky substrates. organic-chemistry.orgrsc.org Another approach employs dried Dowex H+ resin, sometimes in the presence of sodium iodide (NaI), to catalyze the reaction between the carboxylic acid and an alcohol under relatively mild conditions. nih.gov

Amidation: The formation of amides from sterically hindered carboxylic acids can also be challenging. chimia.chnih.gov Standard methods involving coupling reagents are common. Alternatively, specialized techniques such as boric acid-catalyzed amidation can facilitate the reaction between the carboxylic acid and an amine. orgsyn.org For particularly challenging substrates, converting the carboxylic acid to a more reactive intermediate might be necessary before reaction with the amine.

Table 1: Representative Esterification and Amidation Reactions
DerivativeReagentsGeneral ConditionsExpected Outcome
Methyl EsterMethanol (CH₃OH), DCC, DMAPDichloromethane (DCM), Room TemperatureHigh yield of Methyl dispiro[2.1.35.13]nonane-7-carboxylate
BenzylamideBenzylamine (BnNH₂), Boric AcidToluene, RefluxFormation of N-Benzyl-dispiro[2.1.35.13]nonane-7-carboxamide

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol and aldehyde, which are valuable synthetic intermediates.

Reduction to Alcohols: Carboxylic acids are readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. chemistrysteps.comlibretexts.orgchemguide.co.uk Milder, more selective methods have also been developed, including catalytic hydrosilylation using manganese(I) catalysts, which proceeds under gentler conditions. nih.gov

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves easily reduced to alcohols. chemistrysteps.comorganic-chemistry.org A common strategy involves a two-step process: reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC). louisville.edu More direct, one-pot methods have been developed, such as the use of diisobutylaluminium hydride (DIBAL-H) on an in-situ formed silyl (B83357) ester intermediate or through visible-light photoredox catalysis. chemistrysteps.comrsc.org

Table 2: Reduction Reactions of the Carboxylic Acid Moiety
Target ProductReagentsGeneral ConditionsExpected Outcome
(Dispiro[2.1.35.13]nonan-7-yl)methanol1. LiAlH₄ 2. H₃O⁺ workupAnhydrous THF, 0 °C to Room TemperatureHigh yield of the primary alcohol
Dispiro[2.1.35.13]nonane-7-carbaldehyde1. LiAlH₄ 2. H₃O⁺ workup 3. PCCSequential reaction in appropriate solvents (THF then DCM)Moderate to good yield of the aldehyde via the two-step process

Decarboxylation Reactions and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For carboxylic acids where the carboxyl group is attached to a carbon adjacent to a cyclopropane (B1198618) ring, such as in cyclopropylacetic acid derivatives, thermal decarboxylation can proceed through a mechanism analogous to that of β,γ-unsaturated acids. acs.orgacs.org This process is believed to involve a concerted, cyclic six-membered transition state where the cyclopropane ring participates in the electronic rearrangement, leading to an olefinic product. acs.orgarkat-usa.org Given the structure of this compound, with its cyclopropane rings, a similar thermal decarboxylation pathway could be envisioned, potentially leading to the formation of an unsaturated product through ring-opening of one of the cyclopropane moieties.

Formation of Activated Carboxylic Acid Derivatives (e.g., acid chlorides, anhydrides)

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into more electrophilic derivatives like acid chlorides and anhydrides.

Acid Chlorides: The most common method for synthesizing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgcommonorganicchemistry.com Oxalyl chloride, often with a catalytic amount of DMF, is another effective reagent for this transformation under mild conditions. commonorganicchemistry.com These reagents convert the hydroxyl group into an excellent leaving group, facilitating the formation of the highly reactive acid chloride. jove.comorganicchemistrytutor.com

Anhydrides: Symmetrical anhydrides can be prepared by reacting an acid chloride with the parent carboxylic acid or its carboxylate salt. libretexts.orgvedantu.com Dehydrating agents such as phosphorus pentoxide can also be used to form anhydrides directly from two equivalents of the carboxylic acid. nih.govacs.org

Modifications and Functionalization of the Dispiro[2.1.35.13]nonane Skeleton

Beyond the carboxylic acid, the hydrocarbon skeleton of the molecule, with its strained cyclopropane rings, offers sites for further functionalization.

Selective C-H Functionalization

Direct C-H functionalization is a powerful strategy for modifying complex molecular frameworks without the need for pre-installed functional groups. nih.govnsf.gov The C-H bonds on the cyclopropane rings of the dispiro[2.1.35.13]nonane skeleton are potential targets for such reactions. Transition metal catalysis, particularly with palladium, has been shown to enable the enantioselective C-H activation of cyclopropanes for cross-coupling reactions with partners like organoboron reagents. nih.govacs.orgrsc.org The carboxylic acid group itself, or a derivative, could potentially act as a directing group to guide the catalyst to a specific C-H bond, thereby achieving high regioselectivity in the functionalization process. While investigations into the C-H functionalization of spirocycles are still emerging, radical-based methods have also shown promise in achieving selectivity. nih.gov The high degree of strain in the cyclopropane rings can also make them susceptible to activation and cleavage by certain transition metal complexes, leading to ring-opened or rearranged products. acs.orgwikipedia.org

Table 3: Potential C-H Functionalization Reaction
Reaction TypePotential ReagentsGeneral ConditionsHypothetical Outcome
Palladium-Catalyzed C-H ArylationAryl Iodide, Pd(OAc)₂, LigandHigh Temperature, Inert AtmosphereIntroduction of an aryl group onto one of the cyclopropane rings

Ring Opening and Rearrangement of Spirocyclic Units

There is currently no specific information available in the reviewed literature regarding the ring-opening or rearrangement reactions of the spirocyclic units within this compound. In principle, the highly strained cyclopropane rings could be susceptible to ring-opening under certain conditions, such as treatment with electrophiles, radical initiators, or transition metal catalysts. Such reactions would be expected to yield a variety of rearranged carbocyclic skeletons, potentially expanding the structural diversity of accessible compounds. The stability of the cyclobutane (B1203170) and cyclopentane (B165970) rings is considerably higher, and their rearrangement would likely require more forcing conditions.

Introduction of Heteroatoms and Additional Functional Groups

Detailed methods for the introduction of heteroatoms or additional functional groups onto the this compound scaffold have not been described in the available literature. Standard functional group transformations of the existing carboxylic acid moiety, such as conversion to amides, esters, or alcohols, are theoretically feasible. However, the introduction of heteroatoms into the strained spirocyclic core would likely be a non-trivial synthetic challenge. Reactions such as C-H activation/functionalization would be required to introduce new functionalities onto the carbocyclic framework, and the regioselectivity of such reactions on this complex scaffold is not documented.

Synthesis of Libraries of this compound Analogs

Consistent with the lack of information on its specific chemical transformations, there are no published reports on the synthesis of libraries of this compound analogs. The development of a chemical library based on this scaffold would first necessitate a thorough investigation of its reactivity and the establishment of robust synthetic protocols for its derivatization. Given the commercial availability of the parent compound, it is plausible that such investigations are being conducted in industrial settings for applications in areas like medicinal chemistry, but these findings have not been made public.

Applications of Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid in Advanced Organic Synthesis

Dispiro[2.1.35.13]nonane-7-carboxylic acid as a Chiral Building Block

Information regarding the specific use of this compound as a chiral building block in asymmetric synthesis is not extensively available in publicly accessible scientific literature. In principle, chiral non-racemic carboxylic acids serve as valuable starting materials or intermediates in the synthesis of enantiomerically pure compounds. The inherent chirality within such building blocks can be transferred to new stereocenters during a synthetic sequence, a fundamental strategy in asymmetric synthesis. The effectiveness of a chiral building block is determined by its enantiomeric purity, the stability of its chiral centers, and its ability to influence the stereochemical outcome of subsequent reactions.

Utilization as a Rigid, Three-Dimensional Scaffold in Stereocontrolled Synthesis

The rigid, three-dimensional structure is a key characteristic of spirocyclic compounds. This conformational rigidity can be highly advantageous in stereocontrolled synthesis. By locking specific conformations, a rigid scaffold can create a well-defined steric environment that directs the approach of reagents, leading to high diastereoselectivity in chemical transformations. While this is a general principle for spirocyclic frameworks, specific studies detailing the application of this compound for this purpose are not readily found in the reviewed literature. The synthesis of related dispiro and trispiro compounds has been reported, highlighting the interest in these unique structural motifs. researchgate.netresearchgate.net

Precursor in the Construction of Complex Molecular Architectures and Natural Product Analogues

The synthesis of complex molecular architectures and analogues of natural products often relies on unique and structurally diverse starting materials. Spirocyclic compounds, due to their intricate three-dimensional shapes, are considered attractive precursors for generating novel molecular frameworks. They can serve as a core structure to which various functional groups and ring systems can be appended. While the potential for this compound to act as a precursor in such syntheses exists, specific examples of its use in the construction of complex molecules or natural product analogues are not documented in the available literature. The synthesis of various functionalized spiro compounds, such as dispiro-indolinones, demonstrates the utility of the broader class of spirocycles as intermediates for structurally diverse products. mdpi.com

Role in Scaffold Diversity and "Escape from Flatland" Strategies in Chemical Biology

In the field of chemical biology and drug discovery, there is a significant emphasis on moving away from flat, aromatic structures towards more three-dimensional molecules, a concept often termed "escaping from flatland." This shift is driven by the understanding that three-dimensional scaffolds can lead to improved selectivity and novelty in biological targets. Spirocycles are a prime example of scaffolds that possess a high degree of three-dimensionality (high Fsp3 character). The incorporation of spirocyclic fragments, like the dispiro[2.1.35.13]nonane core, into potential drug candidates can enhance scaffold diversity and lead to compounds with improved pharmacological properties. univ.kiev.ua The general utility of spirocyclic amino acids as bioisosteres for fragments like piperidine (B6355638) in drug design has been noted. univ.kiev.ua However, specific research detailing the role of this compound in such strategies has not been identified.

Future Research Directions and Perspectives for Dispiro 2.1.35.13 Nonane 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of complex, strained molecules like Dispiro[2.1.35.13]nonane-7-carboxylic acid often involves multi-step processes that can be hazardous and inefficient. Future research will likely focus on developing more sustainable and scalable synthetic methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for constructing complex molecules, including spirocycles. syrris.comspirochem.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and faster process development. syrris.comresearchgate.net For a target like this compound, a multi-step flow synthesis could be designed, potentially telescoping several reactions to minimize purification steps and reduce solvent waste. researchgate.netacs.org The modular nature of flow systems would also allow for rapid optimization and scalability, from laboratory-scale experiments to larger industrial production. spirochem.com

Electrochemistry: Electrochemical methods provide a green and powerful alternative for synthesizing and modifying strained ring systems. researchgate.net By using electricity to drive reactions, electrochemistry can minimize the need for stoichiometric chemical reagents. Research has demonstrated the electrochemical ring-opening dicarboxylation of strained carbon-carbon single bonds in cyclopropanes and cyclobutanes, which could be a relevant approach for functionalizing the core of the dispiro[2.1.35.13]nonane system. acs.orgacs.org This method is noted for its mild reaction conditions and high atom economy. acs.org Furthermore, electrochemical approaches can trigger formal cycloadditions in strained-ring systems, offering novel pathways to construct the spirocyclic framework itself. nih.gov

TechnologyPotential Advantages for SynthesisRelevant Research Areas
Flow Chemistry Higher yields, improved safety, scalability, process automation. syrris.comspirochem.comMulti-step synthesis of natural products, telescoping reactions. researchgate.netacs.org
Electrochemistry Reduced reagent use, mild conditions, high atom economy. acs.orgRing-opening and ring-expansion reactions, C-C bond cleavage. acs.orgchinesechemsoc.org

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

Exploration of this compound in Materials Science (e.g., as rigid linkers in porous materials, polymers)

The rigid, three-dimensional structure of spirocyclic compounds makes them attractive building blocks for advanced materials. nih.govresearchgate.net

Porous Materials: this compound, with its carboxylic acid functional group, could serve as a rigid organic linker for the construction of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). rsc.org The defined geometry and rigidity of the spirocyclic core could lead to the formation of porous materials with unique topologies and high porosity. nih.gov Such materials are highly valued for applications in gas storage, separation, and catalysis. rsc.org The installation of rigid linkers has been shown to reinforce the mechanical stability of porous frameworks, a critical property for practical applications. researchgate.net

Polymers: The incorporation of the dispiro[2.1.35.13]nonane moiety into polymer backbones could impart unique properties. The spirocyclic structure would restrict chain mobility, potentially leading to polymers with high thermal stability, enhanced rigidity, and specific mechanical properties. The carboxylic acid group provides a handle for polymerization or for grafting the molecule onto existing polymer chains.

Deeper Understanding of Structure-Reactivity Relationships in Strained Spirocyclic Systems

The unique arrangement of cyclopropane (B1198618) and cyclobutane (B1203170) rings in this compound presents a rich platform for studying structure-reactivity relationships. The inherent ring strain in these small rings dictates their chemical behavior, often leading to unique reaction pathways. nih.gov

Future research could focus on quantifying how the spirocyclic fusion influences the reactivity of each ring. For instance, reactions that involve the cleavage of C-C bonds in one ring could be affected by the strain and electronic properties of the adjacent ring. nih.gov Computational studies, combined with experimental data, can elucidate the mechanisms of ring-opening, rearrangement, and cycloaddition reactions. nih.gov Understanding these relationships is crucial for controlling the selective functionalization of the molecule. nih.gov Structure-activity relationship studies on similar spirocyclic systems have demonstrated that rigidifying a molecule's conformation can lead to highly specific interactions with biological targets, a principle that is also relevant for materials science applications. rsc.orgnih.gov

Structural FeaturePotential Influence on Reactivity
Cyclopropane Ring High ring strain, prone to ring-opening reactions.
Cyclobutane Ring Moderate ring strain, participates in unique cycloadditions. nih.gov
Spirocyclic Center Induces rigidity, influences stereochemistry of reactions. rsc.org
Carboxylic Acid Directs reactivity, provides a site for derivatization.

Design and Synthesis of Related Complex Spirocyclic Carboxylic Acid Architectures with Tuned Properties

The core structure of this compound can serve as a template for the design and synthesis of a broader family of complex spirocyclic architectures. By systematically modifying the core scaffold, new molecules with fine-tuned properties can be generated for specific applications in drug discovery and materials science. researchgate.netbohrium.com

Synthetic strategies could be developed to introduce different functional groups, alter ring sizes, or incorporate heteroatoms into the spirocyclic framework. nih.govuniv.kiev.ua For example, enantioselective synthetic methods could be employed to access specific stereoisomers of the parent compound and its derivatives, which is often critical for biological activity. acs.org The development of robust and versatile synthetic routes, such as those employing iodocyclization or cobalt-catalyzed protocols, would enable the creation of diverse libraries of novel spirocyclic compounds. researchgate.net These new architectures could be designed to have specific shapes, polarities, and rigidities, expanding the chemical space available for scientific exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dispiro[2.1.35.13]nonane-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of spirocyclic carboxylic acids typically involves multi-step pathways, such as cyclization of bicyclic precursors or ring-opening/ring-closing reactions. For example, spirocyclic analogs like 7-Oxaspiro[3.5]nonane-2-carboxylic acid are synthesized via tandem cyclization using α-lithiated carboxylic acid salts and ketones, achieving yields of 70–80% under controlled temperatures (60–80°C) and anhydrous THF . Key parameters include solvent polarity (e.g., THF for anion stability) and reaction time (12–24 hours).

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural isomers?

  • Methodological Answer :

  • NMR : Spiro junctions in dispiro systems create distinct splitting patterns. For example, in 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the bridgehead protons resonate as singlets (δ 3.2–3.5 ppm), while carboxylic acid protons appear as broad singlets (δ 10–12 ppm) .
  • IR : The carbonyl stretch (C=O) of the carboxylic acid group appears at ~1700 cm⁻¹, distinct from ester or amide analogs .
  • Mass Spec : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H]⁺ = calculated 269.34 for C₁₄H₂₃NO₄) .

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Methodological Answer : Databases like PubChem and BKMS_METABOLIC provide structural and reactivity data for spiro compounds. Tools like PISTACHIO and REAXYS predict feasible synthetic pathways by analyzing bond dissociation energies and transition states. For example, BKMS_METABOLIC predicts metabolic stability based on the compound’s spirocyclic rigidity .

Advanced Research Questions

Q. How does the bioisosteric role of this compound compare to pipecolic acid in enzyme inhibition?

  • Methodological Answer : The spirocyclic scaffold mimics pipecolic acid’s conformation, enabling competitive inhibition of prolyl hydroxylases. In vitro assays using recombinant enzymes (e.g., HIF-PH2) show IC₅₀ values reduced by 30–50% compared to linear analogs due to enhanced binding pocket occupancy . Structural optimization via substituent placement (e.g., tert-butyl esters) improves metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic carboxylic acids?

  • Methodological Answer :

  • Batch Variability : Ensure synthetic purity (>95% by HPLC) to eliminate confounding byproducts .
  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer for enzyme assays) to reduce variability .
  • Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as minor chiral inversions can nullify activity .

Q. Can molecular dynamics (MD) simulations predict the conformational flexibility of this compound in aqueous vs. lipid environments?

  • Methodological Answer : MD simulations (e.g., AMBER or GROMACS) reveal that the spiro core remains rigid in aqueous media (RMSD <0.5 Å), while lipid membranes induce slight torsional strain (~5° dihedral angle shifts). This rigidity supports its use as a stable scaffold in drug design .

Q. How do substituent effects (e.g., tert-butyl vs. benzyl groups) influence the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • LogP : tert-Butyl esters increase hydrophobicity (LogP +1.2), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Boc-protected analogs show 2-fold longer half-lives in microsomal assays compared to unprotected derivatives .
  • SAR Studies : Methyl substituents at position 7 reduce off-target binding by 40% in kinase screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.